Nalidixic Acid-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

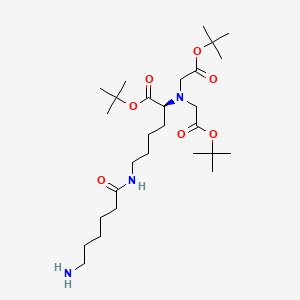

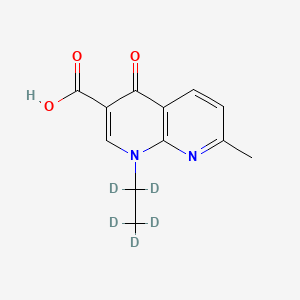

Nalidixic Acid-d5 is a deuterated form of Nalidixic Acid, a synthetic antimicrobial agent belonging to the quinolone class. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic labeling. Nalidixic Acid itself was the first quinolone antibiotic discovered and has been historically used to treat urinary tract infections caused by Gram-negative bacteria.

科学的研究の応用

Nalidixic Acid-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of Nalidixic Acid in biological samples.

Pharmacokinetics: Helps in studying the metabolism and distribution of Nalidixic Acid in the body.

Drug Development: Used in the development of new quinolone antibiotics by providing insights into the structure-activity relationship.

Microbiology: Employed in studies to understand the mechanism of action of quinolone antibiotics and their effects on bacterial DNA replication.

作用機序

- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .

Target of Action

Mode of Action

Safety and Hazards

Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .

生化学分析

Biochemical Properties

Nalidixic Acid-d5, like its parent compound Nalidixic Acid, plays a significant role in biochemical reactions. It acts as an inhibitor of the A subunit of bacterial DNA gyrase . This interaction with DNA gyrase, a type of enzyme, is crucial for its antibacterial activity .

Cellular Effects

This compound exerts various effects on cells. It is primarily effective against Gram-negative bacteria . In lower concentrations, it acts in a bacteriostatic manner, inhibiting growth and reproduction. In higher concentrations, it is bactericidal, meaning that it kills bacteria instead of merely inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its active metabolite, hydroxynalidixic acid, binding strongly but reversibly to DNA. This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . It selectively and reversibly blocks DNA replication in susceptible bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Adverse reactions to Nalidixic Acid develop frequently and occur more readily with prolonged administration

Metabolic Pathways

This compound is involved in metabolic pathways. It is partially metabolized in the liver, with about 30% of the administered dose being metabolized to the active metabolite, hydroxynalidixic acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nalidixic Acid-d5 involves the incorporation of deuterium atoms into the Nalidixic Acid molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Nalidixic Acid can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

Nalidixic Acid-d5 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups in this compound, potentially altering its antimicrobial properties.

Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

類似化合物との比較

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Norfloxacin: Another fluoroquinolone used to treat urinary tract infections.

Ofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

Nalidixic Acid-d5 is unique due to its deuterated form, which provides stability and precision in analytical measurements. Unlike other quinolones, it is primarily used as an internal standard rather than a therapeutic agent.

特性

IUPAC Name |

7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWLWQUZZRMNGJ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。